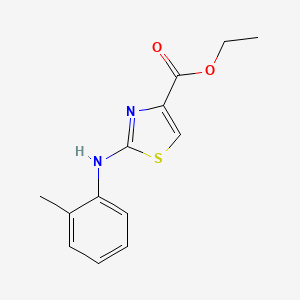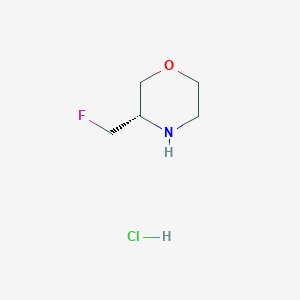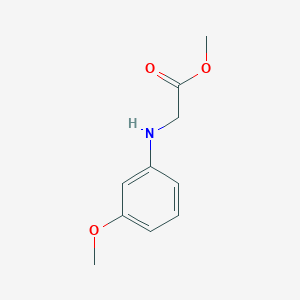
2-(2-氟苄基)琥珀酸
描述
“2-(2-Fluorobenzyl)succinic acid” is a chemical compound with the molecular formula C11H11FO4 . It has a molecular weight of 226.2 . The IUPAC name for this compound is 2-(2-fluorobenzyl)succinic acid .
Synthesis Analysis
The synthesis of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has drawn increasing attention due to environmental concerns associated with traditional chemical synthesis processes . Metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . These approaches mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .Molecular Structure Analysis
The InChI code for “2-(2-Fluorobenzyl)succinic acid” is 1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . Succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate being converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain which is involved in making ATP .Physical and Chemical Properties Analysis
“2-(2-Fluorobenzyl)succinic acid” is a solid at room temperature . It should be stored at temperatures between 2 and 8 degrees Celsius .科学研究应用
药理活性和临床疗效
琥珀酸,一种与 2-(2-氟苄基)琥珀酸密切相关的成分,因其在医学实践中的广泛应用而得到广泛研究,包括其在预防和治疗流感中的作用。对琥珀酸类药物(如 Remaksol、Tsytoflavin 和 Vecam(奥美拉唑 + 琥珀酸))的研究已证明了它们在缺氧、病毒性肝炎等各种情况下的药理活性和临床疗效。这些研究突出了由于其有益作用而开发新的包含琥珀酸的药物的潜力 (Leleka & Zalis’ka, 2018)。
抗氧化和抗糖尿病作用
琥珀酸衍生物的抗氧化和抗糖尿病作用已在涉及糖尿病模型的研究中得到证实。例如,琥珀酸单乙酯 (EMS) 已显示出作为胰岛素促分泌剂的希望,改善糖尿病大鼠的红细胞膜结合酶、血浆中的抗氧化剂和红细胞。这些研究强调了琥珀酸衍生物在管理糖尿病及其并发症中的潜力,表明对身体的抗氧化防御系统有有益的影响 (Pari & Saravanan, 2007)。
成像应用
2-(2-氟苄基)琥珀酸衍生物也在医学成像中找到了应用,特别是在癌症诊断的 PET 成像中。例如,一种标记有 18F 的衍生物用于对狗的人类黑色素瘤和神经胶质瘤进行影像学临床前评估,展示了该化合物在恶性肿瘤的无创诊断中的应用。这一应用代表了琥珀酸衍生物在医学诊断中使用的重大进步 (Page et al., 1994)。
神经病变的治疗潜力
琥珀酸化合物(特别是治疗老年患者糖尿病神经病变)的治疗潜力已得到积极结果的探索。这些研究表明,琥珀酸治疗可以改善糖尿病神经病变的症状,表明其在管理老年患者糖尿病相关的并发症中很有用 (Odin, Belikova, & Pushkova, 2002)。
作用机制
- Succinate serves as an electron donor during the cycle, leading to the production of fumaric acid and FADH2. This involvement in cellular energy metabolism makes it a crucial player in various biochemical processes .
- Additionally, its relative acidic nature may confer antibiotic properties, although further research is needed to confirm this .
Target of Action
Mode of Action
Result of Action
安全和危害
未来方向
Succinic acid has been identified as one of the 12 value-added bio-based platform chemicals by the United States Department of Energy (DOE) . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons per year, while the market size of succinic acid-based polymers is expected to be 25 million tons per year . This presents new opportunities for broadening the range of raw materials used in this significant biochemical process .
生化分析
Biochemical Properties
2-(2-Fluorobenzyl)succinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase. This interaction can influence the enzyme’s activity, potentially altering the metabolic flux through the TCA cycle . Additionally, 2-(2-Fluorobenzyl)succinic acid may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of 2-(2-Fluorobenzyl)succinic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Fluorobenzyl)succinic acid has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and overall cell function . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-(2-Fluorobenzyl)succinic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the TCA cycle . This inhibition can result in altered cellular energy levels and metabolic states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorobenzyl)succinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluorobenzyl)succinic acid remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2-Fluorobenzyl)succinic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal metabolic processes and causing cellular damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of 2-(2-Fluorobenzyl)succinic acid.
Metabolic Pathways
2-(2-Fluorobenzyl)succinic acid is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, influencing the flow of metabolites through these pathways . The compound can also affect the levels of key metabolites, altering the overall metabolic flux and impacting cellular energy production.
Transport and Distribution
Within cells and tissues, 2-(2-Fluorobenzyl)succinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(2-Fluorobenzyl)succinic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization is important for elucidating the precise mechanisms of action and the functional roles of 2-(2-Fluorobenzyl)succinic acid in cellular processes.
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZHEMBZKNNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate](/img/structure/B3095540.png)
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)


![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)




![11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol](/img/structure/B3095595.png)
